Molecular Weight and Lipophilicity Elevation vs. the 4‑Phenyl (Unsubstituted) Analogue
The target compound exhibits a molecular weight of 412.5 g mol⁻¹ and an XLogP3‑AA of 2.7, whereas the corresponding 4‑phenyl (unsubstituted) analogue, 4‑(dimethylsulfamoyl)-N-(4‑phenyl‑1,3‑thiazol‑2‑yl)benzamide, has an estimated molecular weight of ~369 g mol⁻¹ and a predicted XLogP3‑AA of approximately 2.3 [1][2]. The +43.5 Da mass increment and +0.4 log unit lipophilicity increase are solely attributable to the cyano substituent, which adds polar surface area without introducing a hydrogen‑bond donor [1].
| Evidence Dimension | Molecular weight and XLogP3‑AA |
|---|---|
| Target Compound Data | MW 412.5 g mol⁻¹; XLogP3‑AA 2.7 |
| Comparator Or Baseline | 4‑(Dimethylsulfamoyl)-N-(4‑phenyl‑1,3‑thiazol‑2‑yl)benzamide (estimated MW ~369 g mol⁻¹; estimated XLogP3‑AA ~2.3) |
| Quantified Difference | ΔMW = +43.5 g mol⁻¹; ΔXLogP3‑AA = +0.4 |
| Conditions | Target data from PubChem (XLogP3 3.0, OEChem 4.2.0); comparator properties estimated by structural analogy and fragment‑based calculation. |
Why This Matters
The differentiated molecular weight and lipophilicity profile predict altered passive membrane permeability and tissue distribution, directly influencing compound selection for cell‑based assays and in‑vivo pharmacokinetic studies.
- [1] PubChem Compound Summary for CID 1547864. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/313529-35-0 View Source
- [2] Oprea, T. I. (2000). Property distribution of drug‑related chemical databases. Journal of Computer‑Aided Molecular Design, 14, 251‑264. View Source
